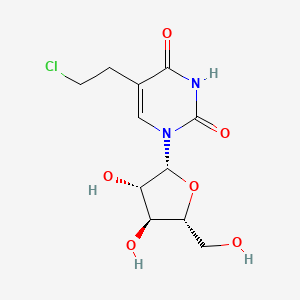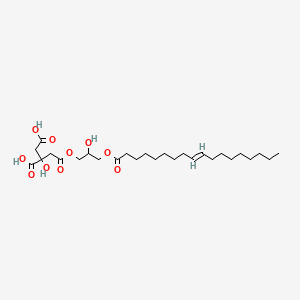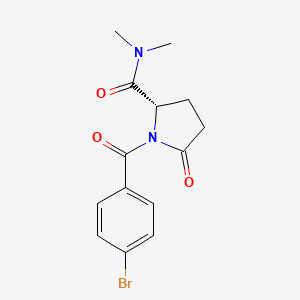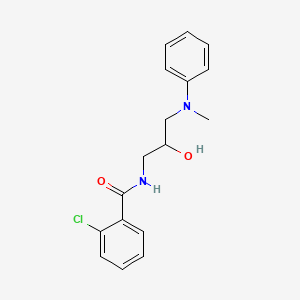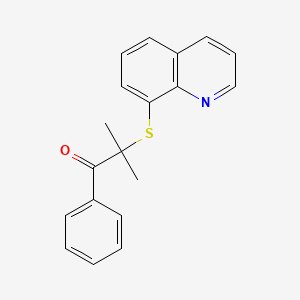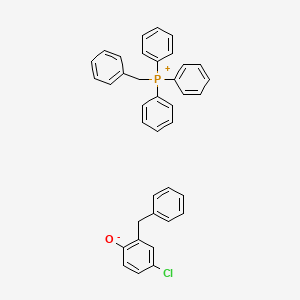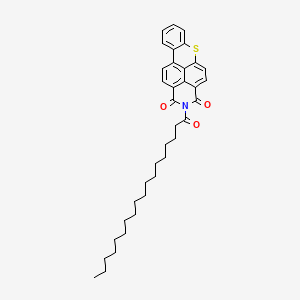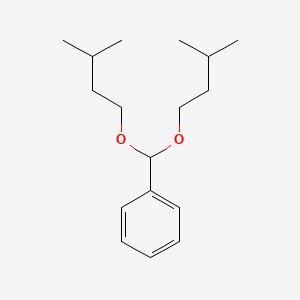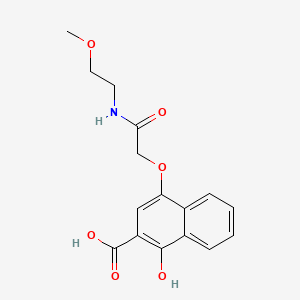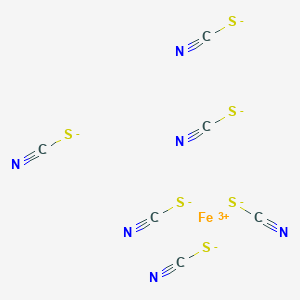
Iron(III) hexathiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) hexathiocyanate, also known as ferric hexathiocyanate, is a coordination compound with the formula [Fe(SCN)₆]³⁻. This compound is known for its striking deep red color in aqueous solutions, which makes it a useful reagent in analytical chemistry for detecting iron(III) ions. The compound forms through the reaction of iron(III) ions with thiocyanate ions, resulting in a complex that has been studied extensively for its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) hexathiocyanate can be synthesized by mixing aqueous solutions of iron(III) nitrate (Fe(NO₃)₃) and potassium thiocyanate (KSCN). The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex: [ \text{Fe}^{3+} + 6 \text{SCN}^- \rightarrow [\text{Fe(SCN)}_6]^{3-} ]
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more sophisticated techniques to ensure purity and yield. The process generally involves the careful control of reactant concentrations and reaction conditions to optimize the formation of the hexathiocyanate complex .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) hexathiocyanate undergoes various chemical reactions, including:
Complexation: Formation of the hexathiocyanate complex from iron(III) and thiocyanate ions.
Redox Reactions: The compound can participate in redox reactions, where iron(III) is reduced to iron(II) or oxidized further under specific conditions.
Substitution Reactions: Thiocyanate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize this compound.
Reducing Agents: Such as ascorbic acid can reduce iron(III) to iron(II).
Ligand Substitution: Reagents like chloride ions (Cl⁻) can replace thiocyanate ligands.
Major Products:
Iron(II) Complexes: Formed through reduction reactions.
Substituted Complexes: Formed through ligand substitution reactions .
Applications De Recherche Scientifique
Iron(III) hexathiocyanate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the colorimetric detection of iron(III) ions due to its intense red color.
Biological Studies:
Industrial Applications: Utilized in processes that require the detection and quantification of iron ions, such as water treatment and quality control .
Mécanisme D'action
The mechanism of action of iron(III) hexathiocyanate involves the coordination of thiocyanate ligands to the central iron(III) ion. This coordination results in the formation of a stable complex that exhibits unique optical properties. The molecular targets and pathways involved include:
Coordination Chemistry: The formation of the hexathiocyanate complex through ligand coordination.
Spectroscopic Properties: The complex’s ability to absorb light in the visible spectrum, leading to its characteristic red color .
Comparaison Avec Des Composés Similaires
Iron(III) Thiocyanate ([Fe(SCN)₃]): A simpler complex with three thiocyanate ligands.
Iron(II) Thiocyanate ([Fe(SCN)₂]): A reduced form of the iron-thiocyanate complex.
Other Metal Thiocyanates: Complexes formed with metals like copper, cobalt, and nickel.
Uniqueness: Iron(III) hexathiocyanate is unique due to its high coordination number (six thiocyanate ligands) and its intense red color, which makes it particularly useful in analytical applications. Its stability and distinct spectroscopic properties set it apart from other similar compounds .
Propriétés
Numéro CAS |
45227-67-6 |
|---|---|
Formule moléculaire |
C6FeN6S6-3 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
iron(3+);hexathiocyanate |
InChI |
InChI=1S/6CHNS.Fe/c6*2-1-3;/h6*3H;/q;;;;;;+3/p-6 |
Clé InChI |
LCOZLAVTDFCLIZ-UHFFFAOYSA-H |
SMILES canonique |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




